molecular formula C10H11FO3 B12323985 Methyl (5-fluoro-2-methoxyphenyl)acetate

Methyl (5-fluoro-2-methoxyphenyl)acetate

Cat. No.: B12323985
M. Wt: 198.19 g/mol
InChI Key: CLQOMKBGCLHDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is an organic compound with a molecular formula of C10H11FO3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an acetic acid ester moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester typically involves the esterification of (5-Fluoro-2-methoxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: (5-Fluoro-2-methoxy-phenyl)-acetic acid.

    Reduction: (5-Fluoro-2-methoxy-phenyl)-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interactions between fluorinated compounds and biological targets.

Medicine

In medicine, (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxy-phenyl)-acetic acid
  • (5-Fluoro-2-methoxy-phenyl)-ethanol
  • (5-Fluoro-2-methoxy-phenyl)-acetaldehyde

Uniqueness

(5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is unique due to its ester functional group, which imparts different reactivity and properties compared to its acid, alcohol, and aldehyde counterparts

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-methoxyphenyl)acetate

InChI

InChI=1S/C10H11FO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

CLQOMKBGCLHDPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.